VHL Ligand 14

Catalog No.
S12841109
CAS No.
M.F
C25H34N4O4S
M. Wt
486.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
VHL Ligand 14

Product Name

VHL Ligand 14

IUPAC Name

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Molecular Formula

C25H34N4O4S

Molecular Weight

486.6 g/mol

InChI

InChI=1S/C25H34N4O4S/c1-14(17-7-9-18(10-8-17)21-15(2)26-13-34-21)27-23(32)20-11-19(31)12-29(20)24(33)22(25(4,5)6)28-16(3)30/h7-10,13-14,19-20,22,31H,11-12H2,1-6H3,(H,27,32)(H,28,30)/t14-,19+,20-,22+/m0/s1

InChI Key

JAHUHEDUDMTTTF-COWZOJLOSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O

VHL Ligand 14 is a highly optimized, high-affinity E3 ligase recruiting ligand (IC50 = 196 nM) utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Structurally derived from the canonical VH032 scaffold, it features a specialized methyl acetamide modification that enhances binding to the von Hippel-Lindau (VHL) protein by capturing structural water in the left-hand side (LHS) pocket [1]. This optimized binding vector makes it an essential precursor for developing ultra-potent, clinical-grade targeted protein degraders, particularly in the synthesis of picomolar degraders such as the estrogen receptor alpha (ERα) degrader ERD-308 [2].

Substituting VHL Ligand 14 with the standard VH032 or weaker-affinity VHL ligands (e.g., VHL Ligand 8) fundamentally compromises the thermodynamic stability of the resulting PROTAC ternary complex [1]. The specific methyl acetamide modification in VHL Ligand 14 provides critical hydrogen bonding and solvent-shielding properties that generic methyl-bearing ligands lack [2]. Using a generic, lower-affinity VHL ligand can result in a dramatic drop in degradation efficiency, shifting the final PROTAC from a sub-nanomolar degrader to a micromolar one, and significantly increasing the synthetic burden during linker-library optimization [1].

Intrinsic E3 Ligase Binding Affinity

VHL Ligand 14 demonstrates superior VHL engagement compared to the unoptimized baseline ligand. In comparable fluorescence polarization (FP) assays, VHL Ligand 14 achieved an IC50 of 196 nM, outperforming the standard VH032 scaffold [1].

Evidence DimensionVHL binding affinity (IC50)
Target Compound Data196 nM
Comparator Or BaselineStandard VH032 (454 nM)
Quantified Difference>2.3-fold improvement in VHL binding affinity
ConditionsFluorescence Polarization (FP) assay

Stronger intrinsic E3 ligase anchoring improves the probability of successful ternary complex formation, reducing the required dosing of the final PROTAC.

Downstream Degrader Potency (DC50)

When incorporated into PROTACs, VHL Ligand 14 yields exceptionally potent degraders. For example, the ERα degrader ERD-308, synthesized using VHL Ligand 14, achieves a degradation concentration (DC50) of 0.17 nM in MCF-7 cells, whereas baseline ER PROTACs using standard ligands typically exhibit DC50 values >10 nM [1].

Evidence DimensionCellular degradation potency (DC50)
Target Compound Data0.17 nM (ERD-308 PROTAC)
Comparator Or BaselineBaseline ER PROTACs (>10 nM)
Quantified Difference>50-fold improvement in degradation potency
ConditionsMCF-7 ER+ breast cancer cell line

Validates VHL Ligand 14 as a superior precursor for synthesizing ultra-potent, clinical-grade targeted protein degraders.

Structural Stability of the E3-Ligand Interface

The structural modifications in VHL Ligand 14 provide critical stability advantages over standard methyl-bearing VHL ligands. The methyl acetamide group captures structural water in the left-hand side (LHS) pocket of VHL, enhancing structural rigidity and shielding the interface from adverse solvent interactions [1].

Evidence DimensionPocket occupancy and hydrogen bonding
Target Compound DataEnhanced LHS pocket filling via methyl acetamide
Comparator Or BaselineStandard VH032 (simple methyl group)
Quantified DifferenceImproved thermodynamic stability of the VHL-ligand interface
ConditionsStructure-Activity Relationship (SAR) and crystallographic modeling

The optimized interface prevents adverse solvent interactions, ensuring highly reproducible PROTAC performance across different linker lengths and attachment chemistries.

Synthesis of Sub-Nanomolar PROTAC Degraders

Due to its high intrinsic affinity (IC50 = 196 nM), VHL Ligand 14 is the optimal precursor for synthesizing highly potent PROTACs, such as the ERα degrader ERD-308. It is particularly suited for campaigns where target engagement is challenging and maximizing E3 ligase recruitment is required to achieve sub-nanomolar DC50 values [1].

Optimization of Ternary Complex Stability

The unique methyl acetamide modification of VHL Ligand 14 makes it ideal for PROTAC optimization programs suffering from poor ternary complex stability. By capturing structural water in the VHL pocket, it provides a more rigid and solvent-shielded anchor, improving the processability and success rate of diverse linker libraries [2].

Development of Degraders for Endocrine-Resistant Cancers

VHL Ligand 14 is highly recommended for the development of degraders targeting mutated or overexpressed receptors in oncology, such as ERα in breast cancer or mutant EGFR. Its proven track record in yielding degraders that outperform standard antagonists makes it a reliable building block for advanced therapeutic pipelines [1].

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

486.23007675 g/mol

Monoisotopic Mass

486.23007675 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-10-2024

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